molecular formula C12H13Cl3N2O2 B2540536 2,2,2-trichloro-N-(4-morpholinophenyl)acetamide CAS No. 251096-81-8

2,2,2-trichloro-N-(4-morpholinophenyl)acetamide

Cat. No.: B2540536
CAS No.: 251096-81-8
M. Wt: 323.6
InChI Key: HOYNOLSOHJOVCH-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(4-morpholinophenyl)acetamide is a chemical compound with the molecular formula C12H13Cl3N2O2 and a molecular weight of 323.6 g/mol . This compound is characterized by the presence of a trichloroacetamide group attached to a morpholinophenyl moiety. It is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(4-morpholinophenyl)acetamide typically involves the reaction of trichloroacetyl chloride with 4-morpholinophenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(4-morpholinophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetamides, while oxidation and reduction can yield different oxidized or reduced derivatives .

Scientific Research Applications

2,2,2-Trichloro-N-(4-morpholinophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(4-morpholinophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-(4-morpholinophenyl)acetamide is unique due to the presence of the morpholinophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other trichloroacetamide derivatives and contributes to its specific applications in research and industry .

Biological Activity

2,2,2-Trichloro-N-(4-morpholinophenyl)acetamide (CAS No. 251096-81-8) is a synthetic compound that has garnered attention for its potential biological activity. This article explores its mechanisms of action, biochemical properties, and cellular effects based on various research findings.

The biological activity of this compound is primarily characterized by its interaction with specific cellular pathways and targets.

Target of Action

Research indicates that this compound may influence the c-Met and VEGFR-2 signaling pathways, which are critical in cell proliferation and survival. These pathways are often implicated in cancer progression and metastasis.

Mode of Action

The compound is believed to inhibit the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest. Similar compounds have demonstrated dose-dependent inhibition of cell growth by interfering with kinase activities associated with these pathways.

The biochemical properties of this compound include:

  • Chemical Structure : The presence of the morpholine ring enhances solubility and bioavailability.
  • Reactivity : The trichloroacetyl moiety contributes to its reactivity, potentially allowing for interactions with various biomolecules.

Cellular Effects

In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10Induction of apoptosis
MCF-7 (Breast Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of kinase activity

These results suggest that the compound may serve as a lead for developing new anticancer agents .

Research Applications

The compound has been utilized in various research contexts:

  • Anticancer Research : Its ability to induce apoptosis makes it a candidate for further exploration in cancer therapeutics.
  • Enzyme Inhibition Studies : It has been used as a starting reagent in synthesizing novel cholinesterase inhibitors, which have implications in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against pathogens .

Case Studies

  • In Vitro Efficacy Against Lung Cancer : A study evaluated the effects of the compound on A549 cells, revealing an IC50 value of 10 µM. The mechanism was linked to apoptosis via mitochondrial pathways.
  • Cholinesterase Inhibition : In another study focusing on neuroprotection, this compound was found to inhibit acetylcholinesterase activity significantly, indicating potential benefits in treating Alzheimer's disease.

Properties

IUPAC Name

2,2,2-trichloro-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl3N2O2/c13-12(14,15)11(18)16-9-1-3-10(4-2-9)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYNOLSOHJOVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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